![molecular formula C11H20O B13300894 {Spiro[4.5]decan-1-yl}methanol](/img/structure/B13300894.png)
{Spiro[4.5]decan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Spiro[45]decan-1-yl}methanol is a spiro compound characterized by a unique bicyclic structure where two rings share a single common atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Spiro[4.5]decan-1-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization to introduce the methanol group. One common method involves the use of radical chemistry, where a carbohydrate skeleton is fused with a spiro-heterocycle . Another approach is the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal structures .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. These methods would typically include large-scale radical reactions or stereoselective synthesis processes.
Analyse Chemischer Reaktionen
Types of Reactions
{Spiro[4.5]decan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spirocyclic ketones, while reduction can produce spirocyclic alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
{Spiro[4.5]decan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials with specific mechanical or chemical properties.
Wirkmechanismus
The mechanism of action of {Spiro[4.5]decan-1-yl}methanol involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with natural substrates and inhibiting its activity . This inhibition can mimic hypoxic conditions, leading to the stabilization of hypoxia-inducible factors and subsequent upregulation of target genes involved in erythropoiesis and angiogenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]decanone: Shares the spirocyclic core but lacks the methanol group.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system.
Spiropentadiene: A highly strained spirocyclic compound with different ring sizes.
Uniqueness
{Spiro[4.5]decan-1-yl}methanol is unique due to its specific spirocyclic structure combined with the methanol functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H20O |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
spiro[4.5]decan-4-ylmethanol |
InChI |
InChI=1S/C11H20O/c12-9-10-5-4-8-11(10)6-2-1-3-7-11/h10,12H,1-9H2 |
InChI-Schlüssel |
PEBXLGHNYDWHNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCCC2CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


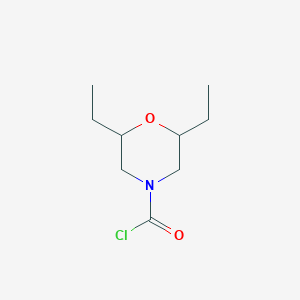
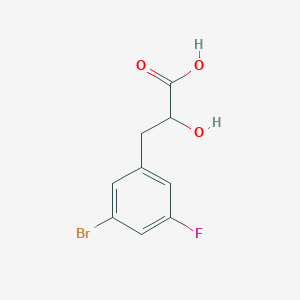
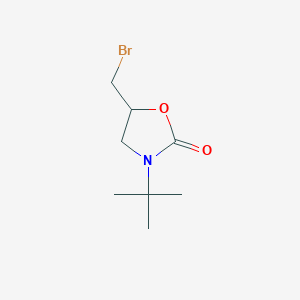
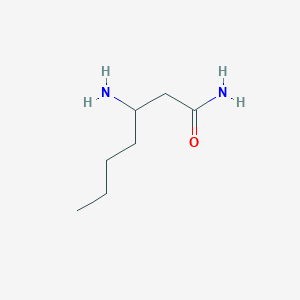
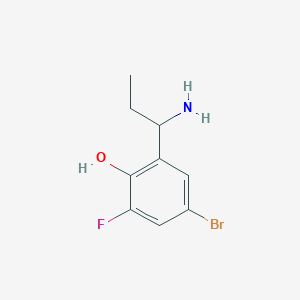
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
amine](/img/structure/B13300865.png)
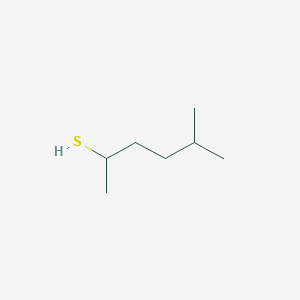
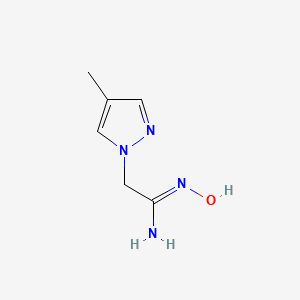
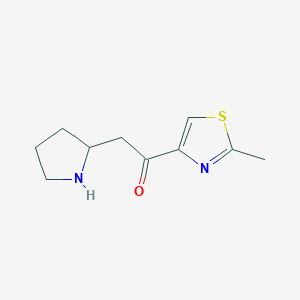
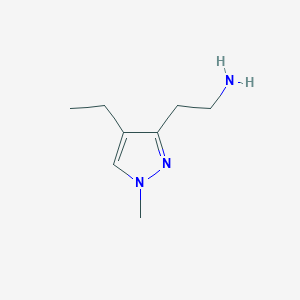
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
